molecular formula C13H14O B8126275 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene

Cat. No.: B8126275
M. Wt: 186.25 g/mol
InChI Key: SFTYKUHLZKZQSE-UHFFFAOYSA-N
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Description

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a methyl group

Preparation Methods

The synthesis of 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable benzene derivative under acidic conditions to form the cyclopropylmethoxy group.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the benzene derivative in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Electrophiles: Halogens, nitro groups, sulfonic acids

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. The ethynyl group can participate in cycloaddition reactions, while the cyclopropylmethoxy group can undergo ring-opening reactions under specific conditions.

Comparison with Similar Compounds

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene can be compared with other similar compounds such as:

    1-Cyclopropylmethoxy-4-ethyl-2-methylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.

    1-Ethynyl-4-methoxy-2-methylbenzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-Ethynyltoluene: Similar structure but lacks the cyclopropylmethoxy group.

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-ethynyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-11-6-7-13(10(2)8-11)14-9-12-4-5-12/h1,6-8,12H,4-5,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTYKUHLZKZQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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